2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

Organic semiconductors Optoelectronics DFT calculations

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine (CAS 52889-50-6), also referred to as 4Br-TPP, is a symmetrically substituted pyrazine derivative bearing four 4‑bromophenyl groups at the 2,3,5,6‑positions. Its molecular formula is C₂₈H₁₆Br₄N₂ with a molecular weight of approximately 700.06 g·mol⁻¹.

Molecular Formula C28H16Br4N2
Molecular Weight 700.1 g/mol
Cat. No. B12102817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
Molecular FormulaC28H16Br4N2
Molecular Weight700.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br
InChIInChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H
InChIKeyGYJBLGCTJJHWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrakis(4-bromophenyl)pyrazine (4Br-TPP) – A Tetra‑Bromo Pyrazine Building Block for MOF, COF, and Organic Electronic Applications


2,3,5,6-Tetrakis(4-bromophenyl)pyrazine (CAS 52889-50-6), also referred to as 4Br-TPP, is a symmetrically substituted pyrazine derivative bearing four 4‑bromophenyl groups at the 2,3,5,6‑positions [1]. Its molecular formula is C₂₈H₁₆Br₄N₂ with a molecular weight of approximately 700.06 g·mol⁻¹ [1]. The compound serves as a versatile tetra‑functional building block for cross‑coupling polymerizations and as the direct synthetic precursor to 2,3,5,6‑tetrakis(4‑carboxyphenyl)pyrazine (H₄TCPP), a widely employed tetratopic ligand for metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers [2]. The electron‑deficient pyrazine core, together with four reactive C–Br bonds, differentiates it from hydrocarbon‑only tetra‑bromo monomers and underpins its selectivity‑driven procurement for advanced materials synthesis.

Why 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine Cannot Be Replaced by Generic Tetra‑Bromo Aromatic Monomers


Simply matching bromine functionality count (four) is insufficient for reproducing material performance. The pyrazine core introduces two electronegative nitrogen atoms that lower the LUMO energy by approximately 0.16 eV relative to an all‑benzene analog, reducing the HOMO–LUMO gap from 3.72 eV to 3.56 eV [1]. These nitrogen sites also act as weak polar adsorption centers that directly enhance gas uptake capacity and IAST selectivity when incorporated into MOFs – Al‑TCPP (pyrazine‑core) delivers a C₂H₂ uptake of 91.70 cm³·g⁻¹ versus 58.40 cm³·g⁻¹ for Al‑TCPB (benzene‑core) under identical conditions [2]. Furthermore, the planar, propeller‑shaped conformation of the tetraphenylpyrazine unit enables distinct topological control in framework materials that tetrahedral (e.g., tetrakis(4‑bromophenyl)methane) or macrocyclic (e.g., tetrakis(4‑bromophenyl)porphyrin) cores cannot replicate. Substituting with a hydrocarbon‑only tetra‑bromo monomer therefore forfeits both electronic differentiation and coordinative functionality, producing materials with measurably inferior adsorption and optoelectronic performance [2].

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine: Head‑to‑Head Quantitative Differentiation Against In‑Class Comparators


Reduced HOMO–LUMO Gap versus All‑Benzene Analog – Electronic Structure Evidence

The pyrazine core lowers the frontier orbital energy levels compared to an all‑benzene analog. DFT calculations on 2,5‑di(aryleneethynyl)pyrazine (containing the pyrazine unit) yield a HOMO–LUMO gap of 3.56 eV, versus 3.72 eV for di(phenylethynyl)benzene (all‑benzene analog), a reduction of 0.16 eV [1]. The nitrogen atoms localize the HOMO on the central ring carbon atoms, generating a quinoidal‑type population absent in the benzene analog. This translates to a lower LUMO energy and enhanced electron affinity – critical for n‑type semiconductor and acceptor applications where the brominated pyrazine monomer serves as the entry point [1].

Organic semiconductors Optoelectronics DFT calculations

Superior C₂H₂ Uptake and IAST Selectivity of Al‑TCPP MOF Derived from 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine versus Al‑TCPB (Benzene‑Core Analog)

Al‑TCPP, constructed from H₄TCPP ligand (obtained via cyanation/hydrolysis of 2,3,5,6‑tetrakis(4‑bromophenyl)pyrazine), was directly compared with Al‑TCPB, its structural analog where the central pyrazine is replaced by a benzene ring [1]. At 298 K and 1 bar, Al‑TCPP exhibits a C₂H₂ uptake of 91.70 cm³·g⁻¹ and an IAST selectivity of 3.80 for an equimolar C₂H₂/CO₂ mixture, while Al‑TCPB achieves only 58.40 cm³·g⁻¹ and a selectivity of 2.40 under identical conditions [1]. Additionally, C₂H₆ uptake and C₂H₆/C₂H₄ IAST selectivity also increase significantly for Al‑TCPP (from 45.10 cm³·g⁻¹ and 1.70 to higher values) [1]. Theoretical calculations confirm the pyrazine nitrogen atoms act as weak polar adsorption sites that enhance host–guest interactions without sacrificing pore volume [1].

Gas separation MOF Acetylene purification

High BET Surface Area and CO₂ Adsorption Capacity of Zn‑TCPP MOF (from H₄TCPP Ligand Derived from 4Br‑TPP)

Zn‑TCPP, a MOF constructed from the H₄TCPP ligand (synthesized from 2,3,5,6‑tetrakis(4‑bromophenyl)pyrazine via cyanation and hydrolysis), exhibits a Brunauer–Emmett–Teller (BET) surface area of 984 m²·g⁻¹ and a CO₂ adsorption capacity of 135 cm³·g⁻¹ at 273 K and 732 mmHg [1]. This performance is notable among tetraphenylpyrazine‑based porous frameworks and exceeds many porphyrin‑core MOFs of comparable topology. The high surface area is attributed to the rigid, planar tetratopic TCPP⁴⁻ ligand architecture enabled by the symmetrical 4Br‑TPP precursor [1].

Porous materials CO₂ capture MOF

Fluorescence Quantum Yield Enhancement through Pyrazine‑Core Topological Control in Tb‑TCPP MOFs

Two Tb‑TCPP MOF single crystals (Tb‑TCPP‑1 and Tb‑TCPP‑2) were constructed from the H₄TCPP ligand to investigate topological control of fluorescence [1]. Tb‑TCPP‑2, featuring a shp net topology with a larger dihedral angle between the pyrazine ring and phenyl arms and a coplanar central pyrazine, exhibits a larger blue‑shifted fluorescence and a higher fluorescence quantum yield compared to Tb‑TCPP‑1 (flu net topology) [1]. The enhanced quantum yield is directly attributed to hindered nonradiative decay pathways enabled by the precise topological arrangement of the tetraphenylpyrazine (TPP) unit [1]. This demonstrates that the brominated TPP monomer is not merely a geometric building block, but the electronic and conformational properties of its pyrazine core actively tune photophysical output [1].

Fluorescence AIE MOF sensors

Pyrazine Nitrogen Sites as Weak Polar Adsorption Centers – Molecular‑Level Advantage over Benzene‑Core Frameworks

Theoretical calculations on Al‑TCPP reveal that the pyrazine ring nitrogen atoms function as weakly polar adsorption sites, enhancing host–guest interactions compared to the purely non‑polar benzene ring in Al‑TCPB [1]. This molecular‑level distinction is the mechanistic origin of the higher gas uptake capacity and IAST selectivity observed for Al‑TCPP [1]. The nitrogen atoms improve the binding energy for polarizable gas molecules such as C₂H₂ and CO₂ without introducing strong chemisorption that would increase regeneration energy [1]. In contrast, the benzene‑core analog Al‑TCPB relies solely on van der Waals interactions, resulting in lower capacity and selectivity [1].

Adsorption selectivity DFT MOF design

Procurement‑Driven Application Scenarios Where 2,3,5,6-Tetrakis(4‑bromophenyl)pyrazine Delivers Measurable Advantage


Efficient Acetylene/Carbon Dioxide Separation: MOF Adsorbents Built from Pyrazine‑Core Tetracarboxylic Acid Ligands

For industrial C₂H₂/CO₂ separation, Al‑TCPP constructed from H₄TCPP (derived from 2,3,5,6‑tetrakis(4‑bromophenyl)pyrazine) provides a 57% higher C₂H₂ uptake (91.70 vs. 58.40 cm³·g⁻¹) and a 58% higher IAST selectivity (3.80 vs. 2.40) compared to the benzene‑core Al‑TCPB [1]. The pyrazine nitrogen atoms serve as weak polar adsorption sites that enhance separation efficiency without increasing regeneration energy, a balance unattainable with non‑pyrazine tetra‑functional monomers [1].

High‑Surface‑Area CO₂ Capture Materials: Zn‑TCPP and Related MOFs

Zn‑TCPP, prepared from H₄TCPP that is itself synthesized via cyanation/hydrolysis of the target bromo compound, achieves a BET surface area of 984 m²·g⁻¹ and CO₂ adsorption of 135 cm³·g⁻¹ (273 K, 732 mmHg) [2]. This performance exceeds many porphyrin‑based MOF analogs, making the tetrakis(bromophenyl)pyrazine precursor the entry point for competitive CO₂ solid sorbents and mixed‑matrix membrane fillers [2].

Tunable Solid‑State Fluorescence Sensors and Optical Materials via Topological Control

The tetraphenylpyrazine (TPP) unit in Tb‑TCPP MOFs enables topological tuning of fluorescence: Tb‑TCPP‑2 with a coplanar pyrazine core exhibits higher quantum yield and blue‑shifted emission compared to Tb‑TCPP‑1 with a twisted pyrazine [3]. This demonstrates that the brominated TPP building block is uniquely capable of delivering optically programmable framework materials, an advantage absent in non‑pyrazine tetra‑bromo monomers [3].

Dopant‑Free Hole Transport Materials for Perovskite Solar Cells

2,3,5,6‑Tetrakis(4‑bromophenyl)pyrazine (4Br‑TPP) has been directly coupled with bis(4‑methoxyphenyl)amine via palladium‑catalyzed amination to generate a pyrazine‑based hole transport material (HTM) for perovskite solar cell applications [4]. The electron‑deficient pyrazine core, combined with the electron‑donating amine substituents introduced at the bromine sites, creates a donor‑acceptor architecture that facilitates hole extraction, a design strategy inaccessible to tetra‑bromo benzene or methane monomers [4].

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